N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide
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Overview
Description
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched due to their potential therapeutic applications, including anti-cancer, anti-bacterial, and anti-protozoal properties . This compound is characterized by the presence of a dichloroacridine moiety, which is known for its biological activity.
Preparation Methods
The synthesis of N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide typically involves the reaction of 3,6-dichloroacridine with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other acridine derivatives.
Biology: The compound is studied for its potential anti-cancer and anti-bacterial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide involves its interaction with biological molecules. The dichloroacridine moiety is known to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The compound may also interact with other molecular targets and pathways, contributing to its biological activity.
Comparison with Similar Compounds
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide can be compared with other acridine derivatives, such as:
Acriflavine: Known for its anti-bacterial properties.
Proflavine: Used as an antiseptic.
Quinacrine: An anti-malarial drug.
Properties
CAS No. |
59749-15-4 |
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Molecular Formula |
C20H15Cl2N3O2S |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-[4-[(3,6-dichloroacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-28(26,27)25-15-6-4-14(5-7-15)23-20-16-8-2-12(21)10-18(16)24-19-11-13(22)3-9-17(19)20/h2-11,25H,1H3,(H,23,24) |
InChI Key |
DTSSDCZMUXAHOV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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